molecular formula C12H16N2O3 B7872618 Methyl 2-[(5-amino-2-methylphenyl)formamido]propanoate

Methyl 2-[(5-amino-2-methylphenyl)formamido]propanoate

Cat. No.: B7872618
M. Wt: 236.27 g/mol
InChI Key: JKAFKEQRXWGLEU-UHFFFAOYSA-N
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Description

Methyl 2-[(5-amino-2-methylphenyl)formamido]propanoate is an organic compound with a complex structure that includes aromatic rings, ester groups, and amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5-amino-2-methylphenyl)formamido]propanoate typically involves the reaction of 5-amino-2-methylbenzoic acid with methyl chloroformate under basic conditions to form the ester linkage. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-amino-2-methylphenyl)formamido]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(5-amino-2-methylphenyl)formamido]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(5-amino-2-methylphenyl)formamido]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoate
  • Methyl 3-(2-amino-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate

Uniqueness

Methyl 2-[(5-amino-2-methylphenyl)formamido]propanoate is unique due to its specific structural features, such as the combination of an aromatic amine and an ester group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-[(5-amino-2-methylbenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-7-4-5-9(13)6-10(7)11(15)14-8(2)12(16)17-3/h4-6,8H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAFKEQRXWGLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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